molecular formula C11H8Cl2N2O B2735973 1-cyano-N-(3,4-dichlorophenyl)cyclopropanecarboxamide CAS No. 1188535-34-3

1-cyano-N-(3,4-dichlorophenyl)cyclopropanecarboxamide

Cat. No. B2735973
CAS RN: 1188535-34-3
M. Wt: 255.1
InChI Key: NBGKLIFVYRYWTO-UHFFFAOYSA-N
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Description

1-cyano-N-(3,4-dichlorophenyl)cyclopropanecarboxamide is a cyclopropane derivative . It has the molecular formula C11H8N2OCl2 .


Synthesis Analysis

This compound was synthesized and its structure was studied using various techniques such as X-ray diffraction, FTIR, 1H NMR, MS, and elemental analysis .


Molecular Structure Analysis

The crystals of this compound are monoclinic, belonging to the space group C2. The dimensions are a = 14.387(9), b = 6.926(4), c = 12.237(7) Å, α = 90.00, β = 100.386(10), γ = 90.00°, V = 1199.4(12) Å3, Z = 4, F(000) = 520, Dc = 1.413 g/cm3, μ = 0.520 cm-1 .


Physical And Chemical Properties Analysis

The compound has a density of 1.413 g/cm3 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved papers.

Scientific Research Applications

Mechanism of Action

The preliminary biological test showed that the synthesized compound is bioactive against the KARI of Escherichia coli . KARI (Ketol-acid reductoisomerase) is an enzyme that catalyzes the second important step in the biosynthesis of the branched-chain amino acid .

properties

IUPAC Name

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGKLIFVYRYWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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